molecular formula C8H15N3 B2704108 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1783518-74-0

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2704108
CAS No.: 1783518-74-0
M. Wt: 153.229
InChI Key: LFTMHYSCCQJJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMHYSCCQJJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Substituted 5-Aminopyrazoles: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-substituted 5-aminopyrazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including a hydrogen bond donor-acceptor pair and the capacity for diverse substitution at the 4-position, have established it as a foundational template for the development of highly specific and potent therapeutic agents. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and chemical reactivity of this scaffold. It further explores the critical role of the 4-position substituent in modulating biological activity, with a focus on structure-activity relationships (SAR) in the context of kinase inhibition. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this versatile heterocyclic system.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of stability and reactivity.[1][2] When substituted with an amino group at the 5-position, the resulting scaffold becomes a versatile building block, rich in nucleophilic sites that are instrumental in both further chemical synthesis and crucial interactions with biological targets.[2][3]

The strategic importance of the 4-substituted 5-aminopyrazole motif lies in its proven success in yielding potent modulators of various enzyme classes, particularly protein kinases.[1][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 5-aminopyrazole core can effectively mimic the hinge-binding motif of ATP, while the substituent at the 4-position projects into the solvent-exposed region of the active site, allowing for fine-tuning of potency and selectivity. This guide will dissect the properties that make this scaffold a cornerstone of modern medicinal chemistry.

Core Synthetic Strategies

The most robust and widely adopted method for constructing the 4-substituted 5-aminopyrazole ring system is the condensation of a hydrazine with a β-ketonitrile.[5][6] This strategy is highly effective due to the differential reactivity of the ketone and nitrile functional groups.

Causality of the Synthetic Pathway: The reaction proceeds via a well-defined mechanism. The more nucleophilic terminal nitrogen of the hydrazine first attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. This irreversible cyclization step is the thermodynamic driving force for the reaction, leading to the stable aromatic pyrazole ring.

The choice of hydrazine (e.g., hydrazine hydrate for an N-unsubstituted pyrazole or a substituted hydrazine like phenylhydrazine for an N1-aryl pyrazole) and the specific β-ketonitrile allows for the introduction of diversity at the N1 and C4 positions, respectively.

Diagram: General Synthesis of 4-Substituted 5-Aminopyrazoles

The following diagram illustrates this primary synthetic route.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketonitrile β-Ketonitrile (R1 = Substituent at C4) hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine (R2 = H or Substituent at N1) hydrazine->hydrazone aminopyrazole 4-Substituted 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization

Caption: Primary synthetic route via hydrazine condensation with a β-ketonitrile.

Physicochemical & Spectroscopic Properties

Tautomerism

5-Aminopyrazoles can exist in different tautomeric forms. While the 5-amino form is generally predominant, the specific substitution pattern and the medium (solvent, solid state) can influence the equilibrium.[7] For instance, studies on 4-nitroso-5-aminopyrazoles have shown they exist in solution as a mixture of amino/nitroso tautomers rather than the alternative imino/oxime forms.[8][9][10] Understanding the dominant tautomer is critical as it dictates the molecule's hydrogen bonding pattern and overall conformation, which directly impacts its interaction with a biological target.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • ¹H NMR: The amino (-NH₂) protons typically appear as a broad singlet. The chemical shift of the pyrazole ring proton (at C3) and the N1-H proton (if present) are characteristic.

    • ¹³C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals, with the C5 carbon bearing the amino group typically appearing in the range of 145-155 ppm. The chemical shift of the C4 carbon is highly dependent on the nature of the substituent.

  • IR Spectroscopy: Infrared spectra show characteristic bands for the N-H stretching of the amino group (typically around 3200-3400 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring. For 4-cyano substituted derivatives, a sharp nitrile (C≡N) stretch is observed around 2200-2250 cm⁻¹.[11]

Chemical Reactivity and Applications as a Synthetic Intermediate

The 4-substituted 5-aminopyrazole scaffold is not merely a pharmacophore but also a powerful synthetic intermediate. The ortho-relationship of the 5-amino group and the 4-cyano or 4-carboethoxy group creates an o-aminonitrile or o-aminoester functionality, which is a classic precursor for the synthesis of fused heterocyclic systems.

This reactivity is widely exploited to construct pyrazolo[3,4-d]pyrimidines, another privileged scaffold known for its biological activities, particularly as kinase inhibitors.[2][12] The reaction typically involves condensation with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate, followed by cyclization with an amine.[12] This modular approach allows for the rapid generation of complex molecular architectures from the relatively simple aminopyrazole core.

Diagram: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

G aminopyrazole 4-Cyano-5-aminopyrazole intermediate Amidrazone/ Amidine Intermediate aminopyrazole->intermediate Condensation reagent1 One-Carbon Electrophile (e.g., Triethyl Orthoformate) reagent1->intermediate reagent2 Amine (R-NH2) product Pyrazolo[3,4-d]pyrimidine reagent2->product intermediate->product Cyclization

Caption: Use of 5-aminopyrazoles to synthesize fused pyrimidine systems.

Structure-Activity Relationships (SAR) in Kinase Inhibition

The true power of this scaffold is revealed when examining the SAR of the 4-position substituent. By systematically modifying this group, medicinal chemists can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. A prime example is in the development of c-Jun N-terminal kinase (JNK) inhibitors, which are pursued for the treatment of neurodegenerative diseases.[13]

Causality of SAR: The 5-amino group typically forms a key hydrogen bond with the "hinge" region of the kinase active site. The N1-substituent can occupy a hydrophobic pocket, while the C3-substituent can be modified for additional interactions. The 4-substituent extends out towards the solvent-exposed region, often called the "selectivity pocket." Modifications here do not disrupt the core binding interactions but can:

  • Enhance Potency: By accessing additional hydrophobic or polar interactions.

  • Improve Selectivity: By introducing steric bulk or specific functional groups that are tolerated by the target kinase but clash with the active sites of off-target kinases (e.g., p38).[13][14]

  • Modulate Physicochemical Properties: By altering solubility, metabolic stability, and cell permeability.

Data Presentation: SAR of 4-Substituted Aminopyrazoles as JNK3 Inhibitors

The following table summarizes SAR data for a series of aminopyrazole-based JNK3 inhibitors, demonstrating the profound impact of modifying the amide moiety attached to the 4-position of the pyrazole ring.

Compound ID4-Position Substituent (Amide Moiety)JNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity (JNK1/JNK3)
8c 4-Methyl-pyridin-2-yl1544~3x
22b 2-Methyl-pyridin-4-yl55695~13x
26g N,N-Dimethylamino-ethyl34750~22x
26h N,N-Diethylamino-ethyl21990~47x
26k (Pyrrolidin-1-yl)-ethyl< 1> 500>500x

Data synthesized from J. Med. Chem. 2015, 58, 1, 339–355.[13]

Analysis: Moving the methyl group on the pyridine ring from the 4'- to the 2'-position (22b vs 8c) decreased JNK3 potency but significantly improved selectivity over JNK1.[13] Replacing the aromatic pyridine with flexible, basic side chains (26g, 26h, 26k) led to a remarkable increase in both potency and selectivity.[13] Compound 26k , with a pyrrolidine-containing side chain, demonstrated exceptional potency (<1 nM) and over 500-fold selectivity, highlighting the critical role of the 4-position in achieving a desirable biological profile.[13]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the chemistry described, the following detailed protocol for a representative synthesis is provided.

Protocol: Synthesis of 5-amino-1-phenyl-4-benzoylpyrazole

This protocol is adapted from standard procedures for the condensation of β-ketonitriles with substituted hydrazines.[15]

Materials:

  • Benzoylacetonitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (e.g., 1.45 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to dissolve the starting material.

  • Reagent Addition: Add phenylhydrazine (e.g., 1.19 g, 11 mmol, 1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

    • Experimental Causality: Acetic acid catalyzes the formation of the hydrazone intermediate by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A solid precipitate will typically form. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from ethanol if necessary.

    • Dry the final product under vacuum to a constant weight.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Self-Validation: The success of the synthesis is validated by the spectroscopic data. The disappearance of the nitrile peak in the IR spectrum and the appearance of the characteristic pyrazole and amine signals in the NMR spectrum confirm the formation of the desired product.

Conclusion and Future Outlook

The 4-substituted 5-aminopyrazole scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its synthetic accessibility, combined with the tunable nature of the 4-position, allows for a systematic exploration of chemical space to optimize biological activity and drug-like properties. While its role in kinase inhibition is well-established, future research will likely expand its applications to other target classes. The development of novel, more efficient synthetic methodologies and a deeper understanding of the subtle structure-property relationships will ensure that this remarkable heterocycle remains a fixture in the drug discovery pipeline for years to come.

References

  • Coordinating Behaviour of 4-Cyano-5-Aminopyrazole Ligand: Synthesis and Physico-Chemical Studies of Some Transition Metal Complexes ML4CI2 (M = Fe, Co, Ni, Cu, L = HCNNH2pz). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • Structure of a 4-nitroso-5-aminopyrazole and its salts: Tautomerism, protonation, and E/Z isomerism.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry.
  • Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamin
  • SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. University of Minho Repository.
  • 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. PubMed.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

Sources

novel pyrazole amine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Novel Pyrazole Amine Building Blocks in Drug Discovery

Introduction: The Ascendance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a cornerstone scaffold for the development of novel therapeutics.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of approved drugs and clinical candidates, demonstrating its remarkable versatility and favorable pharmacological properties.[1][2] The number of drugs incorporating a pyrazole core has seen a significant uptick in the last decade, with blockbuster successes in oncology (e.g., Crizotinib, Ruxolitinib), inflammatory diseases (Celecoxib), and antivirals, underscoring its status as a "privileged" structure in drug discovery.[1][3][4]

This guide focuses specifically on pyrazole amine building blocks , a subclass of functionalized pyrazoles that offer medicinal chemists a powerful toolkit for molecular design. The strategic placement of an amino group on the pyrazole ring provides a versatile handle for constructing complex molecular architectures, modulating physicochemical properties, and establishing critical interactions with biological targets.[5] We will explore the strategic advantages of this scaffold, delve into novel and regioselective synthetic methodologies, present case studies of their application, and provide detailed experimental protocols for their synthesis and characterization.

The Strategic Advantage of Pyrazole Amines in Medicinal Chemistry

The utility of the pyrazole amine core extends far beyond its function as a simple synthetic handle. The inherent properties of this scaffold provide distinct advantages in drug design, addressing key challenges in potency, selectivity, and pharmacokinetics.

Bioisosterism and Physicochemical Modulation

The pyrazole ring itself is an effective bioisostere for benzene and other aromatic systems, often leading to improved potency and physicochemical properties such as reduced lipophilicity and enhanced aqueous solubility.[6] The amino group further enhances this versatility. It can act as a hydrogen bond donor and acceptor, mimicking the interactions of other functional groups like hydroxyls or amides, a common strategy in lead optimization.[7] This bioisosteric replacement can fine-tune a molecule's polarity, metabolic stability, and target engagement.[6][8] For instance, replacing a metabolically labile aniline with a more stable aminopyrazole can significantly improve a compound's pharmacokinetic profile.[1]

Vectorial Diversity and Target Engagement

The position of the amino group on the pyrazole ring (positions 3, 4, or 5) provides distinct vectors for chemical elaboration, allowing for precise orientation of substituents to probe the binding pockets of target proteins.[5] This is particularly crucial in fields like kinase inhibitor design, where the pyrazole scaffold is a key privileged structure.[9] The N1 atom of the pyrazole ring can serve as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, enabling multipoint interactions within an active site.[2] The exocyclic amino group adds another critical hydrogen bonding point, often forming key interactions that anchor the inhibitor to the target enzyme, as seen in numerous kinase inhibitors.[9]

Metabolic Stability

A significant factor in the increasing prevalence of pyrazole-containing drugs is the metabolic stability of the heterocyclic core.[1] Compared to other five-membered heterocycles or simple aromatic rings, the pyrazole nucleus is generally more resistant to oxidative metabolism by cytochrome P450 enzymes. This intrinsic stability helps to improve a drug candidate's half-life and reduce the potential for the formation of reactive metabolites, contributing to a better overall safety profile.

Novel Synthetic Routes to Pyrazole Amine Building Blocks

The synthesis of pyrazole amines has evolved significantly, moving from classical condensation reactions to more sophisticated, regioselective, and diversity-oriented approaches. Access to specific regioisomers (e.g., 3-amino vs. 5-aminopyrazoles) is a critical challenge, as the biological activity can be highly dependent on the substitution pattern.[10]

Classical and Modern Condensation Strategies

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[11][12] This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[12]

While effective, this classical approach can sometimes lead to mixtures of regioisomers when unsymmetrical hydrazines are used. Modern advancements have focused on achieving high regioselectivity. For example, careful control of reaction conditions (kinetic vs. thermodynamic control) can favor the formation of either the 3-amino or 5-aminopyrazole isomer from the reaction of substituted hydrazines with alkoxyacrylonitriles.[10]

Multi-Component Reactions (MCRs)

Multi-component reactions have gained traction as a highly efficient method for generating molecular diversity.[13][14] Green protocols, such as a three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile in aqueous media, have been developed to produce 5-aminopyrazole-4-carbonitriles in good yields.[15] These one-pot procedures offer significant advantages in terms of operational simplicity, reduced waste, and rapid access to complex scaffolds.[16]

One-Pot Synthesis from Primary Amines

Recent innovations have enabled the direct, one-pot synthesis of N-substituted pyrazoles from primary amines, bypassing the need to pre-form the hydrazine.[17][18] One such method involves the electrophilic amination of a primary amine using an oxaziridine reagent to form a protected hydrazine in situ, which is then condensed with a 1,3-dicarbonyl compound to yield the pyrazole.[17] Another approach utilizes an O-acylhydroxylamine reagent to achieve a similar transformation, offering a versatile protocol for both aliphatic and aromatic amines.[18][19]

Comparative Summary of Synthetic Methodologies
MethodologyStarting MaterialsKey AdvantagesKey Limitations
Classical Condensation β-Ketonitriles, HydrazinesWell-established, versatile, good yields.[12]Potential for regioisomeric mixtures with unsymmetrical hydrazines.[10]
Regioselective Condensation Alkoxyacrylonitriles, HydrazinesHigh regiocontrol (kinetic vs. thermodynamic).[10]May require careful optimization of reaction conditions.
Multi-Component Reactions Aldehydes, Malononitrile, HydrazinesHigh efficiency, atom economy, operational simplicity.[15]Scope can be limited by the compatibility of components.
One-Pot from Primary Amines Primary Amines, 1,3-Diketones, Aminating AgentBypasses hydrazine synthesis, good for library synthesis.[17][18]Aminating agents can be specialized and costly.

Visualization of Synthetic Workflow

A generalized workflow for the synthesis, purification, and characterization of a pyrazole amine building block is essential for ensuring reproducibility and quality control.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_characterization Characterization Stage A Reactant A (e.g., β-Ketonitrile) D Reaction Setup (Heating/Stirring) A->D B Reactant B (e.g., Hydrazine) B->D C Solvent + Catalyst (e.g., Ethanol, Acid/Base) C->D E Quenching / Neutralization D->E F Extraction E->F G Drying & Solvent Removal F->G H Crude Product G->H I Column Chromatography or Recrystallization H->I J Pure Pyrazole Amine I->J K NMR Spectroscopy (¹H, ¹³C) J->K L Mass Spectrometry (LC-MS, HRMS) J->L M Purity Analysis (HPLC) J->M N Verified Building Block K->N L->N M->N

Caption: Generalized workflow for pyrazole amine synthesis.

Application in Drug Discovery: Case Studies

The strategic incorporation of pyrazole amine building blocks has been instrumental in the success of numerous therapeutic agents.

Case Study 1: Kinase Inhibitors in Oncology

The pyrazole scaffold is a dominant feature in FDA-approved protein kinase inhibitors (PKIs).[9] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib.[9] In many of these inhibitors, a pyrazole amine serves as a key pharmacophore. For example, in the development of Aurora kinase inhibitors, replacing a benzene ring with a pyrazole ring afforded compounds that were not only potent but also less lipophilic, leading to better drug-like properties.[9] The amino group often serves as a crucial attachment point for other fragments of the molecule that extend into different regions of the kinase active site.

Case Study 2: Anti-inflammatory Agents (COX-2 Inhibitors)

Celecoxib, a selective COX-2 inhibitor, is a landmark example of a pyrazole-containing drug. While not a primary amine itself, its synthesis relies on pyrazole precursors, and its success spurred immense interest in the scaffold.[4][20] Subsequent research into novel anti-inflammatory agents has heavily utilized pyrazole amine derivatives. For example, pyrazole amides have been synthesized and shown to possess significant analgesic and anti-inflammatory potential, with some derivatives exhibiting a better safety profile (lower ulcerogenic index) than standard drugs like diclofenac.[21]

Logical Relationship of Pyrazole Amine Isomers

The specific isomer of the aminopyrazole used is critical, as it dictates the spatial arrangement of substituents and, consequently, the biological activity.

G cluster_isomers Positional Isomers Py Aminopyrazole Core AP3 3-Aminopyrazole (3AP) Py->AP3 Distinct Properties AP4 4-Aminopyrazole (4AP) Py->AP4 Distinct Properties AP5 5-Aminopyrazole (5AP) Py->AP5 Distinct Properties Anticancer Agents\nAnti-inflammatory Anticancer Agents Anti-inflammatory AP3->Anticancer Agents\nAnti-inflammatory CDK Inhibitors\n(e.g., AT7519) CDK Inhibitors (e.g., AT7519) AP4->CDK Inhibitors\n(e.g., AT7519) Kinase Inhibitors (p38, BTK)\nAntibacterial Kinase Inhibitors (p38, BTK) Antibacterial AP5->Kinase Inhibitors (p38, BTK)\nAntibacterial

Caption: Isomers and their common therapeutic applications.

Experimental Protocols

This section provides a representative, self-validating protocol for the synthesis of a 5-aminopyrazole derivative via a classical condensation, adapted from established literature procedures.[11][22]

Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol details the condensation of ethyl acetoacetate with phenylhydrazine.

Materials and Equipment:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Analytical instruments: NMR spectrometer, LC-MS system

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine phenylhydrazine (0.1 mol) and absolute ethanol (100 mL). Stir the mixture to ensure homogeneity.

  • Addition of Reactant: Slowly add ethyl acetoacetate (0.1 mol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization (Acid-catalyzed): After the initial condensation is complete (as indicated by TLC), cool the mixture to room temperature. Cautiously add concentrated hydrochloric acid (5 mL). Heat the mixture to reflux again for an additional 1-2 hours to promote cyclization.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath. The product may precipitate as the hydrochloride salt. If precipitation is slow, scratching the inside of the flask may induce crystallization.

  • Neutralization and Filtration: Slowly neutralize the acidic mixture by adding 10% sodium hydroxide solution until the pH is approximately 7-8. The free amine product will precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (2 x 30 mL) to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven at low heat (40-50 °C).

Self-Validation through Characterization:

  • Yield Calculation: Determine the mass of the dry product and calculate the percentage yield.

  • Purity Check (LC-MS): Dissolve a small sample of the product in a suitable solvent (e.g., methanol) and analyze by LC-MS. The chromatogram should show a major peak corresponding to the product's mass-to-charge ratio (m/z).

  • Structural Confirmation (NMR): Prepare a sample for ¹H and ¹³C NMR spectroscopy (e.g., in CDCl₃ or DMSO-d₆). The resulting spectra should be consistent with the structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine, confirming the regioselectivity of the synthesis.

Future Perspectives and Conclusion

The strategic value of pyrazole amine building blocks in drug discovery is firmly established and continues to grow. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods to access novel, highly functionalized, and conformationally constrained pyrazole scaffolds. The integration of computational methods, such as molecular docking and virtual screening, will further accelerate the rational design of pyrazole amine-based ligands with enhanced potency and selectivity.[23] As our understanding of complex diseases deepens, the versatility, favorable physicochemical properties, and proven track record of pyrazole amines ensure they will remain a vital and enduring component of the medicinal chemist's arsenal for years to come.

References
  • Kumar, V., & Aggarwal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2036. [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]

  • Sharma, P., & Kumar, A. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Journal of Drug Delivery and Therapeutics, 12(5-S), 203-215. [Link]

  • Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11438. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. [Link]

  • Snieckus, V., & Tsai, A. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 11(09), 0919. [Link]

  • Kumar, V., & Aggarwal, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

  • Shakyawar, D., et al. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. World Journal of Pharmaceutical Research, 14(8), 868-888. [Link]

  • Sunitha, T., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 236-248. [Link]

  • Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Shawali, A. S., et al. (2017). Regioselective synthesis of 5-amino-pyrazoles. ResearchGate. [Link]

  • N/A. (2017). Regioselective Synthesis of 5-Aminopyrazoles From - Amanote Research. Amanote Research. [Link]

  • Musella, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

  • N/A. (N/A.). 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. [Link]

  • Nechaev, A. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10323-10333. [Link]

  • Li, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(21), 7486. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1157-1172. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631737. [Link]

  • Wang, H., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 269-277. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

  • Nechaev, A. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8752. [Link]

  • N/A. (N/A.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. University of Utah. [Link]

  • Organic Chemistry Portal. (N/A.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

Sources

An In-depth Technical Guide to 3-tert-butyl and 4-tert-butyl Pyrazole Amines: A Positional Isomerism Perspective in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives form a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in numerous FDA-approved drugs.[1][2] The strategic functionalization of the pyrazole ring is a key determinant of a compound's pharmacological profile. This technical guide provides an in-depth analysis of the nuanced yet critical differences between 3-tert-butyl and 4-tert-butyl pyrazole amine isomers. We will explore how the seemingly minor shift in the position of the bulky tert-butyl group profoundly impacts the molecule's steric, electronic, and spectroscopic properties. These differences, in turn, dictate synthetic strategy, chemical reactivity, and, most importantly, the potential for interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle power of positional isomerism in the design of novel therapeutics.

Introduction: The Significance of Substituent Placement

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions.[3][4][5] The introduction of substituents onto this core allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Among the most impactful substituents is the tert-butyl group. Its significant steric bulk and electron-donating nature make it a powerful tool for modulating molecular conformation and reactivity.[6][7] When an amine functionality is also present on the pyrazole ring, the relative positioning of the tert-butyl group—at the C3 versus the C4 position—creates two distinct isomers with dramatically different three-dimensional shapes and electronic distributions. Understanding these differences is paramount for rational drug design, as they directly influence a molecule's Structure-Activity Relationship (SAR).

This guide will dissect the core distinctions between 3-tert-butyl and 4-tert-butyl pyrazole amines, providing a framework for their synthesis, characterization, and strategic application in research and development.

Comparative Analysis: Structural, Electronic, and Spectroscopic Properties

The fundamental difference between the two isomers lies in the location of the tert-butyl group relative to the ring nitrogens and the exocyclic amine. This directly influences the molecule's topology and electronic landscape.

Molecular Structure and Steric Effects

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[6] Its placement dictates which regions of the pyrazole scaffold are shielded from interaction with solvents, reagents, or biological macromolecules.

  • 3-tert-butyl Pyrazole Amines (e.g., 3-tert-butyl-1H-pyrazol-5-amine): The bulky group is adjacent to the "pyrrole-like" N1 nitrogen and the C4 carbon. This conformation sterically hinders the N2 and C4 positions. This shielding can be strategically employed to prevent metabolic attack at the C4 position or to direct binding interactions away from the N2 region of the molecule.[6]

  • 4-tert-butyl Pyrazole Amines (e.g., 4-tert-butyl-1H-pyrazol-3-amine): The tert-butyl group is positioned between the C3 and C5 carbons. This arrangement effectively shields both the C3 and C5 positions, which often bear the amine and other key functional groups. This can enhance metabolic stability by protecting the groups at C3/C5 and can enforce a more rigid conformation, which may be beneficial for receptor selectivity.

The following diagram illustrates the differential steric shielding imparted by the tert-butyl group in the 3- and 4-positions.

G cluster_3 3-tert-butyl-1H-pyrazol-5-amine cluster_shield3 Steric Shielding cluster_4 4-tert-butyl-1H-pyrazol-3-amine cluster_shield4 Steric Shielding mol3 mol3 N2_shield N2 C4_shield C4 mol4 mol4 C3_shield C3 C5_shield C5

Caption: Steric hindrance comparison of pyrazole amine isomers.

Electronic Effects

The tert-butyl group is weakly electron-donating through an inductive effect. This influences the electron density of the pyrazole ring and the basicity of the nitrogen atoms.

  • In 3-tert-butyl Isomers: The electron-donating effect is relayed through the ring, leading to a notable increase in electron density at the C4 position. This is experimentally observed in the ¹³C NMR spectrum, where the C4 signal appears at a characteristically high field (upfield shift), often around 85-89 ppm.[3][8]

  • In 4-tert-butyl Isomers: The inductive effect influences the adjacent C3 and C5 positions. While the effect on the pKa of the exocyclic amine is likely modest, the overall electronic distribution of the ring is altered compared to the 3-substituted isomer, which can affect its properties as a ligand in coordination chemistry or its hydrogen bonding capabilities.[9][10]

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns provide an unambiguous fingerprint for each structure.

Nucleus 3-tert-butyl-1-methyl-pyrazol-5-amine Expected for 4-tert-butyl-1-methyl-pyrazol-3-amine Rationale for Difference
¹H NMR (H4) Singlet, ~5.7 ppm[1]No H4 protonThe C4 position is substituted by the tert-butyl group.
¹H NMR (H5) No H5 protonSinglet, ~7.4 ppmThe chemical shift is influenced by the adjacent N1-methyl and C4-tert-butyl groups.
¹³C NMR (C4) ~85-89 ppm[3][8]~140-150 ppm (Quaternary C)High electron density from the adjacent C3-tert-butyl group causes a significant upfield shift in the 3-isomer. In the 4-isomer, this carbon is part of the bulky substituent itself.
¹³C NMR (C3 & C5) C3: ~161 ppm, C5: ~149 ppm[3]C3: ~150-160 ppm, C5: ~135-145 ppmThe positions directly bonded to the tert-butyl group in the 4-isomer will experience different electronic and steric environments compared to the 3-isomer.
¹³C NMR (t-Bu) Quaternary C: ~32 ppm, CH₃: ~30 ppm[1]Quaternary C: ~31 ppm, CH₃: ~30 ppmThe chemical shifts for the tert-butyl group itself are expected to be similar in both isomers.

Note: Expected values for the 4-tert-butyl isomer are estimations based on general pyrazole chemistry and substituent effects, as detailed literature is less common than for the 3-isomer.[11][12]

Synthesis and Reactivity

The synthetic routes to 3- and 4-tert-butyl pyrazole amines are distinct, dictated by the principles of heterocyclic chemistry.

Synthetic Pathways
  • Synthesis of 3-tert-butyl Pyrazole Amines: A common and efficient method involves the cyclocondensation of a β-ketonitrile with hydrazine. For example, 3-tert-butyl-1H-pyrazol-5-amine can be synthesized from pivaloylacetonitrile and hydrazine. Subsequent N-alkylation can be performed if desired.[8]

  • Synthesis of 4-tert-butyl Pyrazole Amines: The synthesis of 4-substituted pyrazoles often requires a different strategy. One plausible route involves the initial synthesis of a 4-tert-butyl pyrazole core, for instance, from a diketone precursor, followed by functionalization. Nitration at the C3 or C5 position and subsequent reduction would yield the desired amine.

The diagram below outlines the conceptual differences in the synthetic logic for accessing these two isomeric scaffolds.

G cluster_3 Synthesis of 3-tert-butyl Isomer cluster_4 Synthesis of 4-tert-butyl Isomer start3 Pivaloylacetonitrile (β-Ketonitrile) reagent3 + Hydrazine start3->reagent3 Cyclocondensation product3 3-tert-butyl-1H-pyrazol-5-amine reagent3->product3 start4 4-tert-butyl pyrazole core step4_1 Nitration (e.g., HNO₃/H₂SO₄) start4->step4_1 intermediate4 3-Nitro-4-tert-butyl pyrazole step4_1->intermediate4 step4_2 Reduction (e.g., H₂/Pd-C) intermediate4->step4_2 product4 4-tert-butyl-1H-pyrazol-3-amine step4_2->product4

Sources

4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Search

I've initiated a thorough literature search, aiming to collect data on 4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives' synthesis, chemical properties, and biological activities. My current focus is on understanding the main synthetic routes and the reasoning behind each reagent selection and reaction condition. I am prioritizing a comprehensive understanding of the existing knowledge base before moving forward with analysis.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint key synthetic routes and understand the rationale behind reagent and condition choices. I'm prioritizing the identification of structure-activity relationships, biological targets, and detailed experimental protocols for synthesis and characterization, including data on efficacy and toxicity. I'll focus on SAR studies and data.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My introduction will emphasize the importance of the 4-alkyl-1-methyl-1H-pyrazol-5-amine scaffold. I'll then delve into synthetic methodologies, biological activities with mechanisms of action and quantitative data. I plan to present data and methodologies in tables and diagrams. The main body will detail experimental choices. I'll meticulously cite all sources and create detailed, self-validating methodologies and Graphviz diagrams. The final review will ensure accuracy and compliance.

Gathering Initial Data

I've made great strides in the foundational research for the technical guide on 4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives. Synthesis of 5-aminopyrazoles is well-documented, so that is a good start. I am finding information on their biological activities.

Refining Search Parameters

I'm now zeroing in on more relevant literature. My initial foray yielded a solid base, but the data was too broad. Synthesis of 5-aminopyrazoles, and general pyrazole activity, are covered. Now, the aim is to narrow the focus to 4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives. Specific synthesis methods, quantitative biological data, and mechanisms of action are top priorities to achieve an in-depth response. Kinase inhibition is a particularly promising area for this chemical class, and I'll focus on it.

Narrowing Down Focus

I'm now refining my approach to align with the prompt's specific requirements. The initial data on general pyrazole synthesis and activity provides a framework. However, I'm shifting to target 4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives directly. I'm focusing on synthesis protocols, quantitative biological data, and mechanisms of action, especially kinase inhibition, to fulfill the in-depth nature of the guide requested.

Seeking Specificity in Synthesis

I've reviewed prior searches, and while there's relevant data, a precise synthesis protocol and biological data specifically focused on 4-alkyl-1-methyl-1H-pyrazol-5-amine derivatives remain elusive.

Refining Synthetic Strategies

I am now focusing on adapting general 5-aminopyrazole synthesis methods, particularly the β-ketonitrile-hydrazine route, using an alpha-alkylated β-ketonitrile and methylhydrazine. The existing biological data contextualizes potential kinase inhibitor and anticancer applications. Papers on N-methylated and 4-substituted pyrazoles are useful. Also, a paper on 4-alkylidene-5-aminopyrazoles offers a path to 4-position modifications. I'm prioritizing finding a detailed synthesis protocol and concrete biological data.

Analyzing Synthesis Routes

My search results confirm the need to adapt existing 5-aminopyrazole methods. The β-ketonitrile-hydrazine route seems promising, needing an alpha-alkylated β-ketonitrile with methylhydrazine. While I've found context on kinase inhibitors and anticancer agents, I lack detailed protocols and specific biological data, especially IC50 values. I'm structuring a guide and outlining synthesis, planning targeted searches.

Developing Guide & Outlining Process

I'm now structuring the synthesis guide, and am writing the introduction and the methodology section. Given the lack of a specific protocol, I will draft a general procedure based on beta-ketonitrile and hydrazine reactions, with an emphasis on clearly marking it as generalized. The biological section will start with data on similar pyrazole derivatives and, if needed, I'll perform focused searches later for IC50s. I will also create a kinase inhibition pathway diagram using Graphviz.

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Hindered Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Overcoming Synthetic Hurdles for a Privileged Scaffold

Aminopyrazoles represent a cornerstone scaffold in medicinal chemistry and drug development. Their derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][2] The core structure's unique electronic properties and ability to participate in hydrogen bonding make it a "privileged" fragment in drug design. However, the synthesis of sterically hindered aminopyrazoles—those bearing bulky substituents that can enhance target specificity or improve pharmacokinetic properties—is often fraught with challenges.

Conventional thermal synthesis methods frequently lead to long reaction times, low yields, and the formation of undesirable side products due to the high activation energy required to overcome steric repulsion.[3] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that leverages microwave energy to dramatically accelerate these challenging reactions, leading to cleaner products, higher yields, and significantly reduced development timelines.[4][5][6] MAOS aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for high-boiling solvents.[1][2]

Pillar 1: The Mechanistic Advantage of Microwave Heating

To appreciate the efficacy of MAOS, it's essential to understand its fundamental heating mechanism, which differs radically from conventional methods.

Conventional vs. Microwave Heating

Conventional heating relies on conduction and convection. The vessel is heated from an external source, and this thermal energy is slowly and non-uniformly transferred to the solvent and reactants. This process can create hot spots on the vessel walls, leading to localized decomposition and side product formation.

Microwave-assisted synthesis, conversely, utilizes dielectric heating.[5] This heating mechanism arises from two primary molecular interactions with the microwave field:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of aminopyrazoles, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the solution.[5]

  • Ionic Conduction: If any ions are present in the reaction mixture (e.g., catalysts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.

This "volumetric" and instantaneous heating mechanism ensures that the activation energy for the reaction is reached quickly and maintained uniformly, minimizing thermal gradients and dramatically accelerating the reaction rate, a phenomenon particularly beneficial for overcoming the steric hindrance in the target syntheses.

Caption: Heating mechanism comparison.

Pillar 2: Core Strategy & Protocol Validation

The synthesis of aminopyrazoles is most commonly achieved through the condensation of a β-functionalized nitrile with a hydrazine derivative. For hindered systems, multicomponent reactions under microwave irradiation have proven exceptionally effective, offering high atom economy and procedural simplicity.[7][8][9]

Featured Protocol: One-Pot, Three-Component Synthesis of 5-Substituted 3-Arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

This protocol is adapted from methodologies that demonstrate the power of microwave irradiation to facilitate reactions with challenging substrates, such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates.[8][9] The reaction proceeds selectively and tolerates a wide range of primary amines.

Materials & Equipment

  • Reactants: Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, various primary amines (e.g., benzylamine, anilines).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Equipment: Monomode microwave reactor (e.g., CEM Discover SP) with 10 mL seamless pressure vials and magnetic stir bars.[5][10]

  • Purification: Standard laboratory glassware for work-up, filtration apparatus, and recrystallization solvents (e.g., ethanol).

Experimental Workflow Diagram

G prep 1. Reagent Preparation (Pyrazolocarboxylate, Orthoformate, Amine) load 2. Vial Loading (Add reactants & solvent to 10 mL MW vial) prep->load seal 3. Sealing (Securely cap the pressure vial) load->seal irradiate 4. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 5. Cooling (Automated compressed air cooling) irradiate->cool filter 6. Product Isolation (Filter the precipitated solid) cool->filter wash 7. Washing (Wash with cold solvent) filter->wash dry 8. Drying (Dry under vacuum) wash->dry analyze 9. Analysis (NMR, MS, Purity) dry->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Vial Preparation: To a 10 mL seamless microwave pressure vial containing a magnetic stir bar, add the starting methyl 5-aminopyrazole-4-carboxylate (1.0 mmol).

  • Reagent Addition: Add the primary amine (3.0 mmol, 3.0 equiv) followed by trimethyl orthoformate (3.0 mmol, 3.0 equiv) and the chosen solvent (e.g., MeOH, 2 mL).[8]

  • Vessel Sealing: Securely cap the vial. The integrity of the seal is critical for safety and reproducibility.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 140 °C for 20 minutes. The instrument will modulate the power (maximum set to 150 W) to maintain the target temperature.[8]

  • Cooling: After the irradiation period, the vial is rapidly cooled to below 50 °C using the instrument's compressed air cooling system.

  • Product Isolation: Upon cooling, the product typically precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials or solvent. Further purification via recrystallization is generally not necessary due to the high purity of the microwave-synthesized product.[9]

  • Drying and Analysis: Dry the purified product under vacuum to yield the final pyrazolo[3,4-d]pyrimidin-4-one. Confirm the structure and purity using NMR and MS analysis.

Protocol Validation: Data & Optimization

The advantages of the microwave-assisted protocol are evident when comparing reaction parameters to conventional heating methods. Microwave irradiation dramatically reduces reaction times while often improving yields.

EntryStarting AmineMethodSolventTemp (°C)TimeYield (%)
1BenzylamineMicrowaveMeOH14020 min85%
2BenzylamineConventionalMeOHReflux (65)24 h45% (and byproducts)
34-Methoxy-anilineMicrowaveMeOH14020 min81%
44-Chloro-anilineMicrowaveMeOH14020 min75%
Data is representative and synthesized from findings in related literature.[8][9]
Pillar 3: Authoritative Grounding & Troubleshooting

The described synthesis proceeds through a well-understood pathway, which is greatly accelerated by microwave energy.

Reaction Mechanism

The reaction is a cascade process. First, the primary amine and trimethyl orthoformate likely form an intermediate that reacts with the 5-aminopyrazole. This is followed by an intramolecular cyclization with the elimination of methanol and water to form the fused pyrimidinone ring. The high-energy, uniform heating provided by microwaves efficiently drives this multi-step sequence to completion in a single pot.[8]

G cluster_0 Microwave-Assisted Cascade Reaction A 5-Aminopyrazole + Amine + Orthoformate B Formamidine Intermediate A->B Reaction in situ C Intramolecular Cyclization B->C Rapid Heating D Fused Pyrazolo- [3,4-d]pyrimidin-4-one C->D Elimination of MeOH

Caption: Plausible reaction mechanism pathway.

Troubleshooting Guide for Researchers
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents. 2. Insufficient temperature/time. 3. Incorrect stoichiometry.1. Verify the purity and activity of starting materials. 2. Increase the reaction temperature in 10 °C increments or the time in 5-minute increments. 3. Re-verify molar equivalents; ensure orthoformate and amine are in excess.
Incomplete Reaction 1. Reaction time is too short. 2. Steric hindrance is higher than anticipated.1. Increase the irradiation time. Monitor reaction progress via TLC or LC-MS if possible. 2. Increase the temperature to provide more energy to overcome the activation barrier.
Side Product Formation 1. Temperature is too high, causing decomposition. 2. Presence of water in reagents or solvent.1. Lower the reaction temperature. Microwave heating is very efficient; excessive heat is not always better. 2. Use anhydrous solvents and dry reagents thoroughly before use.
Vial Pressure Exceeds Limit 1. Volatile byproducts formed. 2. Reaction temperature is too high for the chosen solvent.1. Reduce the amount of starting material to lower the overall concentration. 2. Ensure the reaction temperature is well below the solvent's critical point. Select a higher-boiling polar solvent if necessary.
Conclusion

Microwave-assisted synthesis is a robust and highly efficient platform for accessing sterically hindered aminopyrazole derivatives and related fused heterocyclic systems. By leveraging the principles of dielectric heating, researchers can overcome the limitations of conventional methods, enabling rapid, clean, and high-yielding synthesis. This technology is not merely an alternative but a superior enabling tool for accelerating discovery and development in medicinal chemistry.

References
  • Microwave-Assisted Synthesis in Drug Development - EPCP. 4

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. 1

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. 5

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. 6

  • Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. Link

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates - CORE. Link

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC. Link

  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][2][4][5]triazine-8-carbonitriles - ResearchGate. Link

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. Link

  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. Link

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. Link

  • Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. Link

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][5]triazines - MDPI. Link

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Link

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Publishing. Link

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Link

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition - ResearchGate. Link

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. Link

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Link

  • Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. Link

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Link

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Link

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Link

Sources

Application Notes & Protocols: Leveraging the 4-tert-butyl-1-methyl-pyrazol-5-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-tert-butyl-1-methyl-pyrazol-5-amine as a core scaffold in the design and development of novel protein kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2][3] This document elucidates the strategic advantages of the specific substitutions on the 4-tert-butyl-1-methyl-pyrazol-5-amine core, offers a plausible synthetic route, and details robust protocols for screening and validating inhibitor candidates derived from this versatile starting material.

Introduction: The Strategic Value of the Aminopyrazole Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, they are among the most important targets for modern drug discovery. The aminopyrazole moiety has emerged as a premier scaffold for kinase inhibitor design due to its ability to act as an effective ATP-competitive hinge-binder.[5]

The 4-tert-butyl-1-methyl-pyrazol-5-amine scaffold offers a unique combination of features for the medicinal chemist:

  • The 5-Aminopyrazole Core: This bioisostere of adenine forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which anchors the inhibitor in the ATP-binding pocket.[5]

  • The N1-Methyl Group: This modification blocks a potential site of metabolism and can be used to tune the physicochemical properties of the molecule. It also provides a defined vector for positioning other substituents.

  • The C4-tert-Butyl Group: This bulky, lipophilic group is a key feature for achieving inhibitor potency and selectivity. It can probe deep hydrophobic pockets within the kinase active site, often adjacent to the gatekeeper residue. This interaction can stabilize specific inactive kinase conformations (e.g., the "DFG-out" state), leading to enhanced selectivity and a distinct pharmacological profile.[3]

This combination of a strong hinge-binding anchor and a potent selectivity-determining element makes 4-tert-butyl-1-methyl-pyrazol-5-amine an exceptional starting point for generating libraries of targeted kinase inhibitors.

Physicochemical Characteristics & Synthesis

Key Properties

A foundational understanding of the starting material's properties is crucial for subsequent derivatization and assay development.

PropertyValue (Predicted)Rationale & Implication
Molecular Formula C₈H₁₅N₃Provides the basis for molecular weight calculation.
Molecular Weight 153.23 g/mol Essential for preparing solutions of known molarity.
XLogP3 1.1 - 1.5Indicates moderate lipophilicity, a good starting point for drug-likeness.
Hydrogen Bond Donors 1 (the -NH₂)The primary group for hinge-binding interactions.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)The N2 nitrogen is a key H-bond acceptor in the kinase hinge.

Note: Properties are based on the closely related isomer 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, as a direct entry for the title compound is not available.

Protocol: Plausible Synthesis of 4-tert-butyl-1-methyl-pyrazol-5-amine

This protocol is adapted from established methodologies for the synthesis of substituted aminopyrazoles.[6] The core principle involves the condensation of a hydrazine with a β-ketonitrile derivative to form the pyrazole ring.

Workflow Diagram: Synthesis of the Pyrazole Core

cluster_0 Step 1: Formation of β-Ketonitrile cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification Pivaloyl_Acetonitrile Pivaloyl Acetonitrile (Precursor A) Reaction Reaction Vessel (Ethanol, Acetic Acid) Pivaloyl_Acetonitrile->Reaction Methylhydrazine Methylhydrazine (Precursor B) Methylhydrazine->Reaction Heating Reflux (80-90°C) Reaction->Heating Heat Workup Aqueous Work-up (Base Neutralization) Heating->Workup Cool Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Final_Product 4-tert-butyl-1-methyl- pyrazol-5-amine Purification->Final_Product

Caption: Synthetic workflow for the target aminopyrazole scaffold.

Materials & Reagents:

  • Pivaloyl acetonitrile

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pivaloyl acetonitrile (1.0 eq).

  • Reagent Addition: Add absolute ethanol to dissolve the starting material (approx. 5 mL per gram). Subsequently, add methylhydrazine (1.1 eq) dropwise, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The acidic catalyst protonates the ketone, making it more electrophilic for attack by the hydrazine. The subsequent intramolecular condensation and dehydration drives the formation of the stable aromatic pyrazole ring.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the cessation of gas evolution (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine. This removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-tert-butyl-1-methyl-pyrazol-5-amine.

Application in Kinase Inhibitor Design

The true power of this scaffold lies in its derivatization to achieve high potency and selectivity for a chosen kinase target.

General Binding Mode in Kinase Active Site

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Hydrophobic Pocket Hinge_NH Backbone NH Inhibitor N Pyrazole Ring NH₂ Hinge_NH->Inhibitor:n2 H-Bond Hinge_CO Backbone C=O Inhibitor:nh2->Hinge_CO Pocket Hydrophobic Residues tButyl tert-Butyl Group tButyl->Pocket Hydrophobic Interaction

Caption: Aminopyrazole scaffold forming key H-bonds with the kinase hinge.

Structure-Activity Relationship (SAR) Strategy

The primary amine at the C5 position is the most common point for derivatization, typically through amide bond formation or reductive amination.

Modification SiteChemistryPotential ImpactTarget Kinase Families
C5-Amine Acylation with aryl/heteroaryl carboxylic acidsProbes solvent-exposed regions; can add vectors for solubility or further interactions.CDKs, JAKs, Aurora Kinases[4][7]
C5-Amine Buchwald-Hartwig or Ullmann coupling with aryl halidesCreates more rigid structures, locking in favorable conformations.FLT3, VEGFR, BTK[8][9]
C3-Position (Requires different starting material)Modulates interactions in the "back pocket"; can significantly impact selectivity.p38, Pim Kinases[10][11]

Experimental Protocols for Inhibitor Validation

The following protocols provide a robust workflow for characterizing novel inhibitors derived from the pyrazole scaffold.

Workflow: From Hit to Validated Lead

Hit_ID Hit Identification (Library Synthesis) DSF_Screen Protocol 4.1: DSF Thermal Shift Assay (Binding Confirmation) Hit_ID->DSF_Screen Primary Screen Biochem_Assay Protocol 4.2: Biochemical IC₅₀ Assay (Potency Measurement) DSF_Screen->Biochem_Assay Confirm Hits Cell_Assay Protocol 4.3: Cellular Target Engagement (Western Blot) Biochem_Assay->Cell_Assay Test Potent Compounds Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Feedback Loop Validated_Lead Validated Lead Cell_Assay->Validated_Lead Successful Candidate Lead_Opt->Biochem_Assay Iterate

Caption: A typical workflow for kinase inhibitor validation.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF is a rapid, high-throughput method to confirm direct binding of a compound to the target kinase by measuring changes in the protein's thermal stability.[5]

Materials:

  • Purified recombinant kinase of interest

  • DSF-compatible thermal cycler (e.g., qPCR machine)

  • Protein thermal shift dye (e.g., SYPRO™ Orange)

  • Test compounds (typically 10 mM stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase (final concentration 1-2 µM) and the dye (final concentration 5x) in assay buffer.

  • Compound Dispensing: In a 96-well or 384-well PCR plate, dispense a small volume of your test compounds (e.g., 20 nL) to achieve a final concentration of 10-20 µM. Include DMSO-only wells as a negative control.

  • Protein Addition: Add the protein/dye master mix to each well. Seal the plate securely.

  • Thermal Melt: Place the plate in the thermal cycler. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, collecting fluorescence data at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of a compound indicates stabilizing binding.

    • Self-Validation: A dose-dependent increase in ΔTm provides strong evidence of specific binding.

Protocol: Biochemical IC₅₀ Determination

This assay quantifies the potency of an inhibitor by measuring its ability to block kinase activity in a purified system.

Materials:

  • Purified active kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • White, opaque 96- or 384-well plates

  • Test compounds serially diluted in DMSO

Procedure:

  • Compound Plating: Add serially diluted compounds to the assay plate.

  • Kinase Reaction: Add the kinase and substrate to the wells.

  • Initiate Reaction: Start the reaction by adding ATP (at or near its Km concentration). Incubate for a specified time (e.g., 60 minutes) at 30 °C.

    • Causality Note: The inhibitor competes with ATP for the binding site. The amount of ATP consumed is directly proportional to the uninhibited kinase activity.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal that is inversely proportional to kinase activity.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol: Cellular Target Engagement by Western Blot

This protocol validates that the inhibitor can enter cells and block the phosphorylation of a known downstream substrate of the target kinase.[7]

Materials:

  • A relevant cancer cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-pSTAT3) and one for the total substrate (e.g., anti-STAT3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (and a DMSO control) for 1-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane of antibodies and re-probe with the primary antibody for the total protein of the substrate. This serves as a loading control.

    • Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, confirms specific on-target activity in a cellular context.

References

  • Zhang, Y., Wu, C., et al. (2023). Recent discoveries in pyrazole-containing kinase inhibitors. ResearchGate. Available at: [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Hsieh, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Harrower, E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Perrone, M.G., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Roman, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pollock, P.M., & Cole, K.P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Wang, T., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. eScholarship.org. Available at: [Link]

  • Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 5-Amino-4-tert-butylpyrazoles in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-4-tert-butylpyrazoles. This guide is designed to provide expert advice and practical solutions for challenges related to the stability of these compounds under acidic conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experiments effectively, and ensure the integrity of your results.

Introduction: The Chemical Landscape of 5-Aminopyrazoles

5-Aminopyrazoles are a critical class of heterocyclic compounds, widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The stability of these molecules, particularly in acidic media often required for synthesis, purification, or formulation, is a paramount concern. The pyrazole ring is generally considered aromatic and robust; however, the presence of an amino group and the specific substitution pattern can significantly influence its reactivity and stability.[2][3]

Under acidic conditions, the pyrazole ring is known to undergo protonation, primarily at the N2 "pyridine-like" nitrogen atom.[4][5][6][7][8] This event forms a pyrazolium cation, which can alter the molecule's electronic properties, solubility, and susceptibility to degradation. For 5-aminopyrazoles specifically, protonation typically occurs on a ring nitrogen rather than the exocyclic amino group.[9][10] This guide will delve into the practical implications of these chemical principles.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your experiments involving 5-amino-4-tert-butylpyrazoles and acidic conditions.

Problem 1: Incomplete Reaction or Starting Material Recovery During Acid-Catalyzed Reactions

  • Symptoms: You are performing an acid-catalyzed reaction (e.g., cyclization, deprotection) and observe a significant amount of unreacted 5-amino-4-tert-butylpyrazole starting material, even after extended reaction times or increased temperatures.

  • Potential Cause: In strongly acidic conditions, the pyrazole ring becomes protonated at the N2 position, forming a pyrazolium cation.[4] This protonation deactivates the ring system towards electrophilic attack and can also reduce the nucleophilicity of the exocyclic amino group, thereby hindering the desired reaction.[9]

  • Solution Workflow:

    • Assess Acid Strength and Stoichiometry: The use of a highly concentrated or strong acid (e.g., concentrated H₂SO₄, HCl) might lead to complete protonation and deactivation. Consider using a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or a substoichiometric amount of a stronger acid.[11]

    • Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote degradation if the substrate is unstable in the acidic medium. Perform a temperature optimization study, starting from room temperature and gradually increasing it while monitoring the reaction progress and by-product formation by TLC or LC-MS.

    • Solvent Effects: The choice of solvent can influence the effective acidity of the medium. Aprotic solvents may lead to different outcomes compared to protic solvents. Consider screening a range of solvents to find the optimal balance between reactant solubility and reaction rate.

    • Gradual Addition: Instead of adding all the acid at once, try a slow, portion-wise, or syringe-pump addition. This can maintain a lower effective concentration of the acid catalyst at any given time, potentially avoiding complete deactivation of your substrate.

Problem 2: Observation of Unidentified Impurities or Degradation Products

  • Symptoms: Upon work-up or purification of your reaction mixture, you observe unexpected spots on TLC or peaks in your LC-MS analysis that do not correspond to your starting material or desired product.

  • Potential Cause: Although the pyrazole ring is generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation. Potential degradation pathways could include hydrolysis of the amino group (though generally difficult), or in extreme cases, ring-opening.[7][8] The tert-butyl group is generally stable but can be susceptible to elimination under certain strongly acidic and high-temperature conditions.

  • Troubleshooting Protocol:

    • Characterize Impurities: If possible, isolate and characterize the major impurities using techniques like NMR and high-resolution mass spectrometry. Understanding the structure of the degradation products can provide valuable clues about the degradation mechanism.

    • Conduct a Forced Degradation Study: To understand the stability limits of your compound, subject a small sample of the pure 5-amino-4-tert-butylpyrazole to the acidic conditions (acid type, concentration, temperature) of your reaction for a prolonged period. Monitor the degradation over time. This will help you determine if the impurities are generated from the starting material or during the reaction with other components.

    • Minimize Reaction Time and Temperature: Based on your forced degradation study, aim to run your reaction under the mildest conditions and for the shortest time necessary to achieve a reasonable yield of the desired product.

    • Inert Atmosphere: While less common for acid-mediated degradation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may be promoted by acidic conditions.

Problem 3: Poor Solubility of the Pyrazole Substrate in the Acidic Reaction Mixture

  • Symptoms: Your 5-amino-4-tert-butylpyrazole starting material does not fully dissolve in the acidic reaction medium, leading to a heterogeneous mixture and potentially poor reaction kinetics.

  • Potential Cause: The formation of the pyrazolium salt upon protonation can significantly alter the solubility profile of the compound. While some salts have increased solubility in polar solvents, others may precipitate, especially if the counter-ion and solvent are not well-matched.

  • Solutions:

    • Co-solvent Screening: Introduce a co-solvent to improve the solubility of the pyrazolium salt. For example, if your primary solvent is a non-polar one like dichloromethane, adding a small amount of a polar aprotic solvent like DMF or a protic solvent like ethanol might help.

    • Acid Counter-ion Variation: The nature of the acid's counter-ion can influence the solubility of the resulting salt. Experiment with different acids that provide different counter-ions (e.g., trifluoroacetic acid vs. hydrochloric acid).

    • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst could be employed to facilitate the reaction between the insoluble pyrazole salt and other reactants in a different phase.

Frequently Asked Questions (FAQs)

Q1: At which position does the 5-amino-4-tert-butylpyrazole protonate in acidic media?

A: Based on the general principles of pyrazole chemistry, protonation will occur on the pyridine-like N2 nitrogen of the pyrazole ring.[4][6] Even with the presence of the 5-amino group, the ring nitrogen is generally more basic and its protonation preserves the aromaticity of the system to a greater extent than protonation of the exocyclic amine.[9][10]

Q2: How does the tert-butyl group at the C4 position affect the stability of the pyrazole ring under acidic conditions?

A: The bulky tert-butyl group at the C4 position is expected to have two main effects. Firstly, it provides steric hindrance, which can protect the adjacent C3 and C5 positions from potential nucleophilic attack, should any ring-opening mechanism be initiated. Secondly, as an electron-donating group, it can slightly increase the electron density of the pyrazole ring, which could subtly influence the pKa of the ring nitrogens. However, under most acidic conditions used in synthesis, the tert-butyl group itself is quite stable and unlikely to be the primary point of degradation.

Q3: Can I use common acids like HCl, H₂SO₄, and TFA with 5-amino-4-tert-butylpyrazoles?

A: Yes, these acids are frequently used in syntheses involving aminopyrazoles, often for deprotection of groups like Boc or for catalyzing cyclization reactions.[12][13] However, the choice of acid, its concentration, the reaction temperature, and duration are critical factors that need to be optimized for each specific reaction to maximize the yield of the desired product and minimize degradation. A summary of common acids and their typical applications is provided in the table below.

Table 1: Common Acids and Their Applications in Aminopyrazole Chemistry

AcidTypical UseConsiderations
Hydrochloric Acid (HCl)Salt formation, deprotection, catalysisCan be corrosive. The chloride ion is generally non-coordinating.
Sulfuric Acid (H₂SO₄)Strong acid catalyst, dehydrating agentCan cause charring at high temperatures. Use with caution.
Trifluoroacetic Acid (TFA)Deprotection (e.g., Boc), catalysisVolatile and corrosive. Often used in stoichiometric amounts for deprotection.[12]
p-Toluenesulfonic Acid (p-TSA)Mild, solid acid catalystEasier to handle than liquid acids. Good for reactions where a strong, non-volatile acid is needed.[11]
Acetic Acid (AcOH)Weak acid catalyst, solventCan serve as both a catalyst and a solvent. Useful for reactions requiring mildly acidic conditions.[2]

Q4: What is the expected impact of pH on the stability of 5-amino-4-tert-butylpyrazoles in aqueous solutions?

A: In aqueous solutions, the stability will be pH-dependent. In strongly acidic solutions (pH < 2), the compound will exist predominantly as the protonated pyrazolium species. This form is generally stable, but prolonged heating could lead to hydrolysis or other degradation pathways. As the pH increases towards neutral, the concentration of the free base form will increase. The free base, with its nucleophilic amino group and ring nitrogens, may be susceptible to other reactions, but is generally stable. In strongly basic conditions (pH > 12), deprotonation of the N1 nitrogen can occur, forming an anion that is highly reactive towards electrophiles.[8] For general storage of aqueous solutions, a slightly acidic to neutral pH is often optimal to balance solubility and stability.

Visualizing Key Concepts

Diagram 1: Protonation of 5-Amino-4-tert-butylpyrazole

G start 5-Amino-4-tert-butylpyrazole proton H+ start->proton product Pyrazolium Cation (Protonation at N2) proton->product

Caption: Protonation of the pyrazole ring at the N2 position under acidic conditions.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G cluster_solutions Optimization Steps start Low Yield or Incomplete Reaction cause Potential Cause: Ring Deactivation via Protonation start->cause solution Solution Pathways cause->solution step1 1. Assess Acid: Use milder acid or substoichiometric amount solution->step1 step2 2. Optimize Temperature: Gradual increase while monitoring solution->step2 step3 3. Screen Solvents: Improve solubility and kinetics solution->step3 step4 4. Gradual Addition: Maintain low effective acid concentration solution->step4 outcome Improved Yield and Purity step1->outcome step2->outcome step3->outcome step4->outcome

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. The pyrazole scaffold, a key pharmacophore in numerous therapeutic agents, often presents subtle isomeric possibilities that demand rigorous analytical confirmation. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, contrasting it with a key constitutional isomer, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, to illustrate the power of NMR spectroscopy in definitive structure verification.

The choice between different substitution patterns on the pyrazole ring can dramatically alter a molecule's biological activity and physicochemical properties. Relying solely on mass spectrometry, which would yield an identical molecular weight for these isomers, is insufficient. Here, we will demonstrate how a multi-dimensional NMR approach, incorporating ¹H, ¹³C, and correlation spectroscopy, provides an irrefutable fingerprint of the molecular architecture.

The Challenge: Distinguishing Key Pyrazole Isomers

The primary analytical challenge lies in differentiating the placement of the tert-butyl and methyl groups on the pyrazole ring and its exocyclic nitrogen. While both isomers share the same molecular formula (C₈H₁₅N₃) and mass, their electronic environments and spatial arrangements are distinct, leading to predictable and observable differences in their NMR spectra.

Our target molecule, This compound (A) , features a tert-butyl group at the C4 position and a methyl group on the N1 nitrogen. We will compare it with its isomer, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (B) [1][2], where the tert-butyl group is on the N1 nitrogen and the methyl group is at the C3 position.

¹H NMR Spectroscopy: A First Look at Structural Differences

The proton NMR spectrum provides the initial and often most direct evidence for distinguishing between isomers. The chemical shift, multiplicity, and integration of each signal are dictated by the immediate electronic environment of the protons.

Expected ¹H NMR Data Comparison

Assignment This compound (A) (Predicted) 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (B) (Reported) Rationale for Differences
tert-butyl (9H)~1.3 ppm (s)~1.6 ppm (s)The tert-butyl group on the pyrazole ring (C4) in A is in a different electronic environment than when directly attached to the ring nitrogen (N1) in B . N-alkylation generally leads to a downfield shift.
Ring CH (1H)~7.3 ppm (s)~5.4 ppm (s)In A , the proton is at C3, adjacent to a nitrogen and a carbon double bond. In B , the proton is at C4, positioned between two carbon atoms within the ring, resulting in a more upfield chemical shift.
N-CH₃ (3H)~3.6 ppm (s)---The presence of a singlet integrating to 3 protons around this region is a key indicator for the N-methyl group in A .[3]
C-CH₃ (3H)---~2.1 ppm (s)Conversely, a singlet for a methyl group attached to a pyrazole ring carbon, as in B , is expected at a more upfield position compared to an N-methyl group.
NH₂ (2H)~4.0-5.0 ppm (br s)~3.5-4.5 ppm (br s)The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[4] A D₂O exchange experiment would confirm these signals.

Note: Predicted values for Compound A are based on data from closely related structures and general principles of NMR spectroscopy. Reported data for Compound B is sourced from synthesis procedures.[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides a clear map of the carbon framework, and crucially, it allows for the assignment of quaternary carbons which are invisible in the ¹H spectrum.

Expected ¹³C NMR Data Comparison

Assignment This compound (A) (Predicted) 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (B) (Reported) Rationale for Differences
tert-butyl (C(CH₃)₃)~32 ppm~58 ppmThe quaternary carbon of the tert-butyl group directly attached to a nitrogen atom in B experiences a significant downfield shift compared to its attachment to a ring carbon in A .
tert-butyl (C(C H₃)₃)~30 ppm~29 ppmThe methyl carbons of the tert-butyl group are less affected by the point of attachment and should appear in a similar region.[5]
Ring C-NH₂~145 ppm~148 ppmThe C5 carbon bearing the amine group is expected to be in a similar range for both isomers.
Ring C-R~150 ppm (C3)~152 ppm (C3-CH₃)The chemical shift of the C3 carbon will be influenced by the adjacent substituent.
Ring C-R~120 ppm (C4-tBu)~95 ppm (C4-H)This is a key differentiating signal. The C4 carbon in A is quaternary and substituted with a tert-butyl group, appearing significantly downfield compared to the C4 in B , which is a methine carbon.
N-CH₃~35 ppm---The presence of a signal in this region is indicative of the N-methyl group in A .
C-CH₃---~12 ppmThe C-methyl signal in B is expected at a characteristic upfield position.

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides strong evidence, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) offer definitive proof of the proposed structures by establishing direct (one-bond) and long-range (2-3 bond) C-H correlations.

HMBC Workflow for Structure Confirmation

The HMBC experiment is particularly powerful for connecting molecular fragments through quaternary carbons.

HMBC_Confirmation

Caption: Key expected HMBC correlations for distinguishing isomers A and B.

For Compound A , the protons of the tert-butyl group (~1.3 ppm) would show a crucial correlation to the C4 carbon (~120 ppm) and the C5 carbon (~145 ppm). The N-methyl protons (~3.6 ppm) would correlate to the C5 carbon, confirming its position on the nitrogen. For Compound B , the tert-butyl protons (~1.6 ppm) would show a correlation over three bonds to the C5 carbon (~148 ppm), but crucially not to a carbon at ~120 ppm. Instead, the C4 proton (~5.4 ppm) would show correlations to both C3 and C5, unambiguously defining the substitution pattern.

Experimental Protocols

To achieve the high-quality data required for this analysis, the following standardized NMR protocols are recommended.

Sample Preparation
  • Weigh 5-10 mg of the pyrazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often suitable for initial characterization, while DMSO-d₆ can be useful for observing exchangeable amine protons.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on concentration.

  • D₂O Exchange: To confirm NH₂ protons, acquire an initial spectrum, then add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The NH₂ signal will disappear or significantly diminish.[4][6]

¹³C{¹H} NMR Acquisition
  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 220-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

2D HMBC Acquisition
  • Pulse Program: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').

  • Spectral Widths: Set F2 (¹H) and F1 (¹³C) dimensions to match the 1D spectra.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz, which is typical for 2-3 bond correlations.

  • Number of Scans: 16-64 per increment, depending on sample concentration.

NMR_Workflow

Caption: Recommended NMR workflow for pyrazole structure elucidation.

Conclusion

The definitive characterization of this compound relies on a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C NMR spectra provide strong initial indicators that can readily distinguish it from its key isomer, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, the application of 2D correlation spectroscopy, particularly HMBC, is essential for providing irrefutable proof of connectivity. By carefully analyzing the unique chemical shifts of the tert-butyl, methyl, and pyrazole ring protons and carbons, and confirming their spatial relationships through long-range correlations, researchers can confidently assign the correct structure, ensuring the integrity and reproducibility of their scientific findings. This comparative guide underscores the indispensable role of modern NMR spectroscopy as a primary tool for structural confirmation in chemical and pharmaceutical research.

References

  • BenchChem Technical Support Team. (2025).
  • Moser, A. (2026, January 27). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (2005). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. [Link]

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(5), 799-805. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 298-310. [Link]

  • García, M. A., et al. (2021). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]

  • García, M. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1359. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.